molecular formula C10H12N6O4 B12786704 Uridine, 3'-azido-2',3',5'-trideoxy-5'-(formylamino)- CAS No. 132101-31-6

Uridine, 3'-azido-2',3',5'-trideoxy-5'-(formylamino)-

Cat. No.: B12786704
CAS No.: 132101-31-6
M. Wt: 280.24 g/mol
InChI Key: KWVYVEYRTKKXOQ-LKEWCRSYSA-N
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Description

Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- is a modified nucleoside derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- typically involves the modification of uridine through a series of chemical reactions. One common method includes the conversion of uridine to its 5’-azido derivative using azidation reactions. This process often involves the use of reagents such as sodium azide and triphenylphosphine under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Azidation: Sodium azide and triphenylphosphine.

    Reduction: Hydrogen gas and palladium catalyst.

Major Products Formed

The major products formed from these reactions include amino-modified nucleosides, which have significant applications in medicinal chemistry .

Scientific Research Applications

Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can form covalent bonds with specific molecular targets, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-isocyano-
  • Uridine, 5’-azido-2’,3’,5’-trideoxy-5-ethyl-

Uniqueness

Uridine, 3’-azido-2’,3’,5’-trideoxy-5’-(formylamino)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

132101-31-6

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

N-[[(2R,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]formamide

InChI

InChI=1S/C10H12N6O4/c11-15-14-6-3-9(20-7(6)4-12-5-17)16-2-1-8(18)13-10(16)19/h1-2,5-7,9H,3-4H2,(H,12,17)(H,13,18,19)/t6-,7+,9+/m0/s1

InChI Key

KWVYVEYRTKKXOQ-LKEWCRSYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CNC=O)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CNC=O)N=[N+]=[N-]

Origin of Product

United States

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